Ethyl 6-(prop-2-enamido)hexanoate
Description
Ethyl 6-(prop-2-enamido)hexanoate is an ester derivative featuring a hexanoate backbone modified with a prop-2-enamido (acrylamide) functional group at the sixth carbon position. This structure distinguishes it from simpler esters like ethyl hexanoate (ethyl caproate), which lacks the acrylamide moiety.
Properties
IUPAC Name |
ethyl 6-(prop-2-enoylamino)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-10(13)12-9-7-5-6-8-11(14)15-4-2/h3H,1,4-9H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYIWNUDMDVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(prop-2-enamido)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid followed by the introduction of the prop-2-enamido group. The typical synthetic route includes:
Esterification: Hexanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl hexanoate.
Amidation: Ethyl hexanoate is then reacted with prop-2-enamide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Utilizing large reactors for the esterification step to produce ethyl hexanoate.
Continuous Amidation: Implementing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(prop-2-enamido)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The ester and enamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(prop-2-enamido)hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(prop-2-enamido)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Higher polarity due to the acrylamide group may reduce volatility, limiting its use in aroma applications compared to ethyl hexanoate.
Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate
Structure: A liquid crystal intermediate with a cyanobiphenyl group attached via an ether linkage to the hexanoate backbone . Applications:
- Lubricant Additives : Demonstrates mesogenic properties that enhance tribological performance in liquid crystal lubricants.
Comparison :
- Both compounds feature hexanoate esters with functionalized side chains. However, the acrylamide group in Ethyl 6-(prop-2-enamido)hexanoate offers distinct reactivity (e.g., radical polymerization) compared to the cyanobiphenyl group’s role in liquid crystal alignment.
2-(2-Methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate
Structure : Contains a hydroxyl group at the sixth carbon and a methacryloyloxyethyl ester group .
Applications :
- Potential use in polymer synthesis (e.g., hydrogels or coatings) due to dual functional groups (hydroxyl and methacrylate).
Key Differences :
- This compound’s acrylamide group may offer superior thermal stability compared to the hydroxyl group, which could participate in hydrogen bonding but limit hydrophobicity.
Physicochemical Properties
| Compound | Molecular Formula | Functional Groups | Key Properties |
|---|---|---|---|
| Ethyl hexanoate | C₈H₁₆O₂ | Ester | Volatile, fruity odor, logP ~2.5 |
| This compound | C₁₁H₁₉NO₃ | Ester + acrylamide | Higher polarity, reactive site |
| Stannous 2-ethylhexanoate | C₁₆H₃₀O₄Sn | Organotin + ester | Metal catalyst, toxic |
Biological Activity
Ethyl 6-(prop-2-enamido)hexanoate, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by an enamido group and an ester functionality, which contribute to its reactivity and biological interactions. The compound is primarily studied for its role in medicinal chemistry and its potential therapeutic applications.
The biological activity of this compound is believed to involve interactions with specific biomolecules, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. Research indicates that it can inhibit specific signaling pathways, such as the TGF-beta pathway, which is crucial in fibrosis and cancer progression.
Antifibrotic Properties
Recent studies have highlighted the antifibrotic potential of this compound. It has been shown to inhibit collagen synthesis and reduce fibrotic markers in vitro, indicating its potential in treating fibrotic diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, although further studies are needed to elucidate its efficacy and mechanism against specific pathogens.
Research Findings
A summary of relevant studies investigating the biological activity of this compound is presented in Table 1.
Case Study 1: Antifibrotic Effects
In a controlled study, this compound was administered to fibroblast cell lines. Results showed a significant reduction in collagen production compared to untreated controls, suggesting its potential as a therapeutic agent in fibrotic conditions .
Case Study 2: Antimicrobial Activity
A series of tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating its effectiveness as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
